REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Na+].I[CH2:14][CH2:15][CH3:16]>O1CCCC1>[CH3:1][C:2]1[N:6]([CH2:14][CH2:15][CH3:16])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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CC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.9 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
ICCC
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was cooled to 10 C under nitrogen
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Type
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TEMPERATURE
|
Details
|
the mixture was heated to 45 C for 6 hours
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Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched slowly with 40 ml water
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Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Following solvent removal
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
A pale yellow oil was obtained
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(N1CCC)C=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |